molecular formula C9H12N2O4S B1332677 2-Boc-aminothiazole-4-carboxylic acid CAS No. 83673-98-7

2-Boc-aminothiazole-4-carboxylic acid

Cat. No. B1332677
CAS RN: 83673-98-7
M. Wt: 244.27 g/mol
InChI Key: PIWSRJPUYPNQJE-UHFFFAOYSA-N
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Patent
US07427635B2

Procedure details

Lithium hydroxide monohydrate (20.16 g, 0.48 mol) was added to a stirred solution of 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid ethyl ester (52.35 g, 0.192 mol) in a mixture of tetrahydrofuran (800 mL) and water (200 mL). The mixture was stirred over night. 1 N Aqueous hydrochloric acid (480 mL) was added and the reaction mixture concentrated in vacuo to remove tetrahydrofuran. The mixture was then diluted with water and filtered. The solid was washed with water, ether and dried overnight to give 2-tert-butoxycarbonylamino-thiazole-4-carboxylic acid (43.9 g, 94%).
Quantity
20.16 g
Type
reactant
Reaction Step One
Quantity
52.35 g
Type
reactant
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
480 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O.[OH-].[Li+].C([O:6][C:7]([C:9]1[N:10]=[C:11]([NH:14][C:15]([O:17][C:18]([CH3:21])([CH3:20])[CH3:19])=[O:16])[S:12][CH:13]=1)=[O:8])C.Cl>O1CCCC1.O>[C:18]([O:17][C:15]([NH:14][C:11]1[S:12][CH:13]=[C:9]([C:7]([OH:8])=[O:6])[N:10]=1)=[O:16])([CH3:21])([CH3:19])[CH3:20] |f:0.1.2|

Inputs

Step One
Name
Quantity
20.16 g
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
52.35 g
Type
reactant
Smiles
C(C)OC(=O)C=1N=C(SC1)NC(=O)OC(C)(C)C
Name
Quantity
800 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
480 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to remove tetrahydrofuran
ADDITION
Type
ADDITION
Details
The mixture was then diluted with water
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The solid was washed with water, ether
CUSTOM
Type
CUSTOM
Details
dried overnight
Duration
8 (± 8) h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 43.9 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 93.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.